2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-13-7-5-6-8-15(13)25-18(30)12-29-20(24)19(23(27-29)34-4)22-26-21(28-33-22)14-9-10-16(31-2)17(11-14)32-3/h5-11H,12,24H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVHQMFAVMHYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a multifaceted structure comprising several pharmacologically relevant moieties:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrazole moiety : Frequently associated with anti-inflammatory and analgesic properties.
- Dimethoxyphenyl group : Enhances lipophilicity and may contribute to the compound's interaction with biological targets.
Chemical Formula
The chemical formula for this compound is .
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds bearing the oxadiazole moiety have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | S. aureus | 8 µg/mL |
| Oxadiazole B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | TBD |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). Preliminary results suggest that the compound exhibits selective cytotoxicity, sparing normal cells while effectively reducing cancer cell viability.
Table 2: Cytotoxicity Results
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 50 | 75 |
| HepG2 | 100 | 60 |
| L929 (normal) | 200 | 95 |
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, the presence of the pyrazole ring may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses . Additionally, the oxadiazole component may interact with DNA or RNA synthesis pathways, further contributing to its anticancer effects.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of related compounds, it was found that those containing both pyrazole and oxadiazole rings demonstrated enhanced antiproliferative activity compared to their counterparts lacking these groups. The study utilized both in vitro assays and in vivo models to confirm the effectiveness of these compounds against tumor growth .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that modifications in substituents significantly affected their efficacy. The presence of electron-donating groups like methoxy enhanced the antimicrobial activity against Gram-positive bacteria .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The structural elucidation is often confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
These methods ensure the accurate identification of the compound's molecular structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to the target compound, particularly those containing oxadiazole and pyrazole moieties. For instance:
- Oxadiazole derivatives have been shown to exhibit significant anticancer activity against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages reaching up to 86% .
Anti-inflammatory Activity
In silico molecular docking studies suggest that derivatives of this compound may act as inhibitors of 5-lipoxygenase , an enzyme involved in inflammatory processes. This indicates a potential for developing anti-inflammatory drugs based on its structure .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key modifications in its structure can lead to enhanced biological activity:
| Modification | Effect |
|---|---|
| Addition of methoxy groups | Increases lipophilicity and bioavailability |
| Variations in the acetamide group | Alters receptor binding affinity |
| Substitutions on the phenyl ring | Modulates anticancer activity |
Case Study: Anticancer Activity
A study conducted on a similar oxadiazole derivative demonstrated that modifications in the phenyl group significantly enhanced its anticancer properties. The derivative was tested against several cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity .
Case Study: Anti-inflammatory Potential
Another study explored the anti-inflammatory effects of a compound with a similar structure through in vivo models. The results indicated a substantial reduction in inflammatory markers when treated with the compound, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, oxadiazole and pyrazole moieties are formed via refluxing precursors (e.g., 3,4-dimethoxyphenyl derivatives) with catalysts like pyridine and Zeolite (Y-H) at 150°C. Purification via recrystallization (ethanol) or chromatography ensures high purity . Optimization focuses on catalyst selection, solvent polarity, and temperature control to minimize side products and improve yields (e.g., using DMF as a solvent enhances solubility of intermediates) .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming functional groups (e.g., methylsulfanyl at δ 2.5 ppm in ¹H NMR, C=O stretch at ~1650 cm⁻¹ in IR). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives . Chromatographic purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in the micromolar range) linked to its triazole and oxadiazole motifs, which may inhibit kinases or DNA replication . Anti-exudative effects (e.g., 10 mg/kg dose reducing inflammation in murine models) suggest potential for treating inflammatory diseases .
Advanced Research Questions
Q. How can reaction pathways be modified to enhance regioselectivity in derivative synthesis?
Computational modeling (e.g., DFT calculations) predicts reactive sites for functionalization. For example, introducing electron-withdrawing groups at the pyrazole C-3 position improves electrophilic substitution yields. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 5 hours under reflux) while maintaining regioselectivity .
Q. How should researchers address discrepancies in reported biological activity data?
Contradictions in IC₅₀ values (e.g., varying by >50% across studies) may arise from assay conditions (e.g., serum concentration, cell passage number). Standardized protocols (e.g., CLSI guidelines for cytotoxicity assays) and orthogonal validation (e.g., Western blotting for target engagement) are critical. Meta-analysis of structure-activity relationships (SAR) can identify confounding substituents, such as methoxy groups altering solubility .
Q. What strategies are effective in designing derivatives with improved pharmacokinetic profiles?
- Lipophilicity adjustment : Introducing polar groups (e.g., -OH or -SO₃H) reduces logP values, enhancing aqueous solubility.
- Metabolic stability : Fluorination at the phenyl ring slows hepatic CYP450-mediated degradation .
- Prodrug approaches : Acetyl-protected amines improve oral bioavailability, as seen in anti-inflammatory analogs .
| Derivative Modification | Observed Effect | Reference |
|---|---|---|
| 4-Methoxy to 4-NO₂ | 3x ↑ Anticancer Activity | |
| Methylsulfanyl to Sulfonyl | 2x ↓ Toxicity |
Methodological Considerations
- Data Reproducibility : Use controlled crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane) to ensure batch-to-batch consistency in polymorphic forms .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, diclofenac for anti-exudative studies) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
